molecular formula C10H8ClNO B086395 5-(Chloromethyl)-3-phenylisoxazole CAS No. 1011-37-6

5-(Chloromethyl)-3-phenylisoxazole

Cat. No. B086395
CAS RN: 1011-37-6
M. Wt: 193.63 g/mol
InChI Key: WKLODVHSLLFKMY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
  • Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Chloromethylation of Aromatic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
  • Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and first aid measures.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in industry or medicine, or areas of its chemistry that need further exploration.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLODVHSLLFKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377273
Record name 5-(Chloromethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-phenylisoxazole

CAS RN

1011-37-6
Record name 5-(Chloromethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (2.41 ml) was added to a solution of (3-phenyl-5-isoxazolyl)methanol (2.89 g) in toluene (10 ml) and stirred at 60° C. for 1 hour. Water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from ethyl acetate-hexane to obtain 5-(chloromethyl)-3-phenylisoxazole (2.75 g, yield 86%) as pale-brown crystals. m.p. 69-70° C.
Quantity
2.41 mL
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2.89 g
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10 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Kan [UNK] o, I Adachi, R Kido… - Journal of Medicinal …, 1967 - ACS Publications
A number of 3-substituted 5-aminoalkyl-and 5-substituted 3-aminoalkylisoxazoles and some related amino alcohols have been prepared for pharmacological testings. Besides ordinary …
Number of citations: 131 pubs.acs.org
MC Ashraf, TG Burrowes… - Australian Journal of …, 1976 - CSIRO Publishing
… Reaction of 2-chloroallylpalladium chloride with benzonitrile oxide in xylene gave a low yield of a compound tentatively identified as 5-chloromethyl-3-phenylisoxazole (8). This …
Number of citations: 13 www.publish.csiro.au
J Emmerich, CJ van Koppen, JL Burkhart… - Journal of Medicinal …, 2017 - ACS Publications
Cushing’s disease, characterized by elevated plasma cortisol levels, can be controlled by inhibition of 11β-hydroxylase (CYP11B1). The previously identified selective and potent …
Number of citations: 24 pubs.acs.org
EV Kondrashov, NS Shatokhina - Chemistry of Heterocyclic Compounds, 2019 - Springer
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene, serving both as a solvent and reagent, is proposed. Excess …
Number of citations: 10 link.springer.com

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